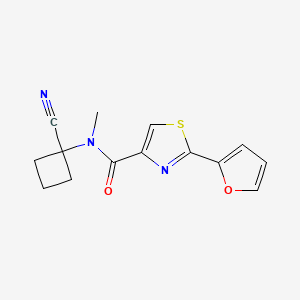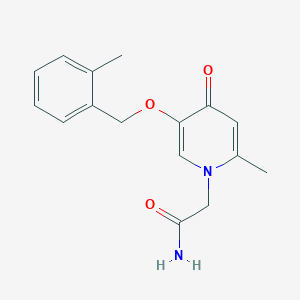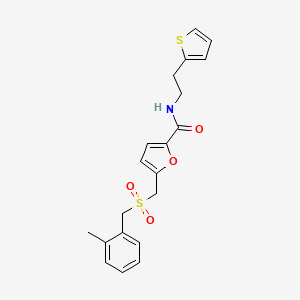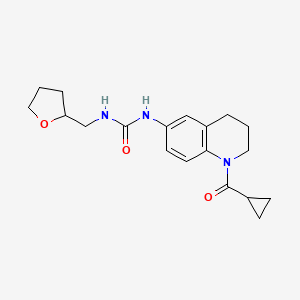
N-(1-cyanocyclopentyl)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyanocyclopentyl)-4-(1,2,3,4-tetrahydroisoquinolin-2-yl)benzamide, commonly known as CTB or CYT387, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications in cancer and other diseases.
作用機序
The mechanism of action of CTB involves the inhibition of JAK2, a tyrosine kinase that plays a key role in the activation of several signaling pathways involved in cell growth and proliferation. By inhibiting JAK2, CTB blocks the activation of downstream signaling pathways, leading to the suppression of tumor growth and proliferation.
Biochemical and Physiological Effects
CTB has been shown to have several biochemical and physiological effects, including the inhibition of JAK2 signaling, the suppression of tumor growth and proliferation, the induction of apoptosis, and the inhibition of tumor angiogenesis. CTB has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.
実験室実験の利点と制限
One of the main advantages of CTB for lab experiments is its specificity for JAK2, which allows researchers to study the effects of JAK2 inhibition on various cellular processes. However, one of the limitations of CTB is its low solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
将来の方向性
There are several future directions for the study of CTB, including the development of more potent and selective JAK2 inhibitors, the investigation of the effects of CTB on other signaling pathways involved in cancer and other diseases, and the exploration of the potential therapeutic applications of CTB in combination with other drugs or therapies. Additionally, further research is needed to better understand the pharmacokinetics and pharmacodynamics of CTB, as well as its potential side effects and toxicity in humans.
Conclusion
In conclusion, CTB is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in cancer and other diseases. The synthesis of CTB involves several steps, including the Suzuki coupling reaction. CTB inhibits JAK2 signaling, leading to the suppression of tumor growth and proliferation, the induction of apoptosis, and the inhibition of tumor angiogenesis. CTB also has anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and other inflammatory conditions. While CTB has several advantages for lab experiments, there are also limitations to its use, and further research is needed to fully understand its potential therapeutic applications.
合成法
The synthesis of CTB involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The most commonly used method for synthesizing CTB is the Suzuki coupling reaction, which involves the reaction of a boronic acid with an aryl halide in the presence of a palladium catalyst.
科学的研究の応用
CTB has been studied extensively for its potential therapeutic applications in cancer and other diseases. In preclinical studies, CTB has been shown to inhibit the growth and proliferation of cancer cells, induce apoptosis, and suppress tumor angiogenesis. CTB has also been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and other inflammatory conditions.
特性
IUPAC Name |
N-(1-cyanocyclopentyl)-4-(3,4-dihydro-1H-isoquinolin-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O/c23-16-22(12-3-4-13-22)24-21(26)18-7-9-20(10-8-18)25-14-11-17-5-1-2-6-19(17)15-25/h1-2,5-10H,3-4,11-15H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPUYCHRHXOYSLA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CC=C(C=C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-{[4-(2-fluorophenyl)piperazine-1-carbothioyl]amino}propanoate](/img/structure/B2617309.png)
![2-((4-methoxyphenyl)amino)-2-oxoethyl 4-(1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)benzoate](/img/structure/B2617310.png)





![1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(4-fluorobenzyl)piperidine-3-carboxamide](/img/structure/B2617324.png)
![N1-benzyl-N2-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2617325.png)




